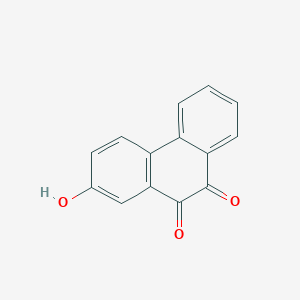
2-Hydroxyphenanthrene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyphenanthrene-9,10-dione is an organic compound belonging to the class of hydroxyquinones It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyphenanthrene-9,10-dione can be synthesized through various methods. One common approach involves the regioselective functionalization of 9-hydroxyphenanthrene. This process typically includes the use of specific reagents and catalysts to achieve the desired product . Another method involves the oxidative cyclization of 1,2-diaminobenzene with 9,10-phenanthrenequinone .
Industrial Production Methods
Industrial production of this compound often involves large-scale preparation from phenanthrene, which is abundant in coal tar. The process includes several steps of purification and functionalization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyphenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific solvents and temperatures to optimize the yield .
Major Products
The major products formed from these reactions include various hydroxyquinone and hydroquinone derivatives, which have significant applications in organic synthesis and material science .
Scientific Research Applications
2-Hydroxyphenanthrene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxyphenanthrene-9,10-dione involves its interaction with specific molecular targets and pathways. It can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. The exact molecular targets and pathways are still under investigation, but its ability to modulate oxidative stress and cellular signaling pathways is of particular interest .
Comparison with Similar Compounds
Similar Compounds
Phenanthrenequinone: A closely related compound with similar chemical properties.
Hydroxyquinone: Another derivative with comparable reactivity and applications.
Anthraquinone: Shares structural similarities and is used in similar applications.
Uniqueness
2-Hydroxyphenanthrene-9,10-dione stands out due to its specific functional groups and reactivity patterns. Its ability to undergo regioselective functionalization makes it a valuable compound in organic synthesis and material science .
Properties
CAS No. |
4088-81-7 |
|---|---|
Molecular Formula |
C14H8O3 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-hydroxyphenanthrene-9,10-dione |
InChI |
InChI=1S/C14H8O3/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7,15H |
InChI Key |
RZZDCWPYYHGHSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















